Allodeoxycholic acid

Overview

Description

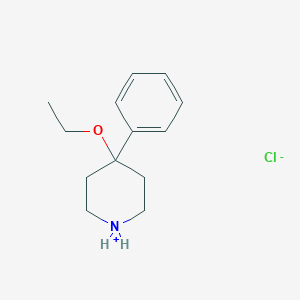

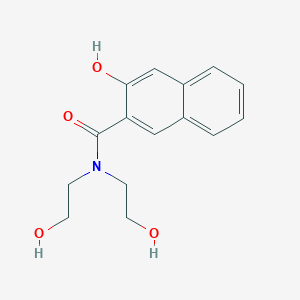

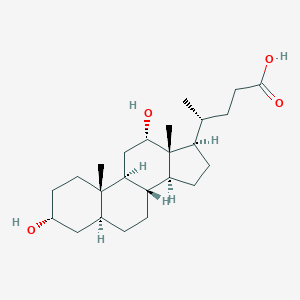

Allodeoxycholic acid is a bile acid, which are steroid acids found predominantly in the bile of mammals . The distinction between different bile acids is minute, depending only on the presence or absence of hydroxyl groups on positions 3, 7, and 12 .

Molecular Structure Analysis

This compound is an allo-bile acid that is 5α-cholan-24-oic acid bearing two α-hydroxy substituents at position 3 and 12 .

Scientific Research Applications

1. Role in Liver and Gallbladder Health

Allodeoxycholic acid, a bile acid, has been studied in various contexts, particularly in liver and gallbladder health. For instance, research shows its involvement in processes like the dissolution of gallstones, with significant attention given to its efficacy in treating cholestatic liver diseases (Shapero et al., 2007). Ursodeoxycholic acid (UDCA), a secondary bile acid closely related to this compound, demonstrates hepatoprotective activities and has been used in the treatment of primary biliary cirrhosis and other liver conditions (Angulo, 2002).

2. Metabolic and Cardiovascular Effects

Studies have also explored the impact of bile acids like this compound on metabolic and cardiovascular health. For example, the farnesoid X receptor (FXR), activated by bile acids, plays a crucial role in regulating glucose and lipid metabolism, impacting conditions like type 2 diabetes and nonalcoholic fatty liver disease (Mudaliar et al., 2013). Additionally, norursodeoxycholic acid, a derivative of ursodeoxycholic acid, has shown promise in treating cholestatic liver and bile duct disorders (Halilbasic et al., 2017).

3. Potential in Diabetes Management

Some research indicates that ursodeoxycholic acid could be effective in managing diabetes. For instance, UDCA has been found to improve pancreatic morphology and reduce blood glucose levels in diabetic rats, suggesting its potential as an antidiabetic agent (Lukivskaya et al., 2004).

4. Impact on Cholesterol Homeostasis

Bile acids like this compound play a significant role in cholesterol homeostasis. Chenodeoxycholic acid (CDCA), closely related to this compound, is crucial in the control of cholesterol levels, and its therapeutic applications extend to conditions like cerebrotendinous xanthomatosis (CTX) (Fiorucci & Distrutti, 2019).

5. Therapeutic Applications in Stem Cell Transplantation

Interestingly, ursodeoxycholic acid has been used in stem cell transplantation to prevent hepatic complications. It has been shown to reduce the incidence of severe acute graft-versus-host disease and improve survival rates (Ruutu et al., 2014).

Safety and Hazards

properties

IUPAC Name |

(4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGVEGMKQFWNSR-WFTUMUMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401259147 | |

| Record name | (3α,5α,12α)-3,12-Dihydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401259147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1912-55-6 | |

| Record name | (3α,5α,12α)-3,12-Dihydroxycholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3α,5α,12α)-3,12-Dihydroxycholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401259147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the intestinal microbiome contribute to allodeoxycholic acid-induced gallstones?

A: Studies demonstrate that the intestinal microbiome plays a critical role in the formation of this compound. While the liver produces glycoallocholic acid, it is the anaerobic bacteria in the gut that convert it to glycothis compound through 7α-dehydroxylation [, ]. This bacterial transformation is a key step in the pathogenesis of cholestanol-induced cholelithiasis.

Q2: Can antibiotic treatment prevent this compound gallstone formation?

A: Yes, research shows that administering antibiotics like neomycin [] or kanamycin [, ] to rabbits on high-cholestanol or high-oleic acid diets effectively prevents gallstone formation. These antibiotics work by suppressing the growth of anaerobic bacteria in the gut, thereby inhibiting the conversion of glycoallocholic acid to glycothis compound. This, in turn, significantly reduces the concentration of this compound in the bile and prevents gallstone formation.

Q3: What is the impact of kanamycin on bile acid composition in rabbits fed a high-oleic acid diet?

A: Kanamycin supplementation significantly alters the bile acid profile in rabbits on a high-oleic acid diet. While these rabbits typically experience an increase in 5α-dihydroxy bile acids like glycothis compound, adding kanamycin to their diet dramatically reduces the proportion of these bile acids []. Conversely, kanamycin increases the proportion of 5β-trihydroxy bile acids, ultimately preventing gallstone formation.

Q4: Does the chemical structure of this compound influence its ability to form gallstones?

A4: While the provided research doesn't directly investigate the structure-activity relationship of this compound and gallstone formation, it highlights the importance of its 5α-hydroxy configuration. This structural feature differentiates it from deoxycholic acid, impacting its solubility in bile and contributing to its precipitation as gallstones. Further research focusing on specific structural modifications of this compound would be needed to fully understand the impact of its structure on gallstone formation.

Q5: What are the implications of this compound-induced gallstones in rabbits for human health?

A: Although this compound plays a significant role in gallstone formation in rabbits fed specific diets, it's important to note that this model differs from human cholelithiasis. Human gallstones primarily consist of cholesterol, while rabbit models using cholestanol or oleic acid result in calcium-bile salt stones []. Therefore, directly extrapolating findings from these rabbit models to human gallstone disease requires careful consideration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.